molecular formula C38H58O7 B377370 2-(2-{[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOYL]OXY}ETHOXY)ETHYL 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOATE

2-(2-{[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOYL]OXY}ETHOXY)ETHYL 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOATE

Cat. No.: B377370
M. Wt: 626.9g/mol
InChI Key: BBDGBZSSDZTJCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-{[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOYL]OXY}ETHOXY)ETHYL 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOATE is a synthetic compound known for its antioxidant properties. It is often used in various industrial applications, particularly as a stabilizer in polymers and plastics to prevent degradation caused by oxidation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethoxy)ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate typically involves esterification reactions. The process begins with the reaction of 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoic acid with ethylene glycol to form an intermediate. This intermediate is then further reacted with another molecule of 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoic acid under specific conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction rate and product purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-{[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethoxy)ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate primarily undergoes oxidation and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester linkage, using reagents like sodium hydroxide or other nucleophiles.

Major Products

The major products formed from these reactions include various oxidized derivatives and substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(2-{[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethoxy)ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate has several applications in scientific research:

Mechanism of Action

The antioxidant activity of 2-(2-{[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethoxy)ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause oxidative damage. The compound’s bulky tert-butyl groups help stabilize the resulting phenoxyl radicals, making it an effective antioxidant .

Properties

Molecular Formula

C38H58O7

Molecular Weight

626.9g/mol

IUPAC Name

2-[2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]ethoxy]ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate

InChI

InChI=1S/C38H58O7/c1-35(2,3)27-21-25(22-28(33(27)41)36(4,5)6)13-15-31(39)44-19-17-43-18-20-45-32(40)16-14-26-23-29(37(7,8)9)34(42)30(24-26)38(10,11)12/h21-24,41-42H,13-20H2,1-12H3

InChI Key

BBDGBZSSDZTJCW-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCOCCOC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCOCCOC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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